

Application Notes and Protocols: IT-139 Combination Therapy with Checkpoint Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-139, also known as RITA (Ruthenium-based Indazole-derived agent), is a novel small molecule inhibitor targeting Glucose-Regulated Protein 78 (GRP78), a key regulator of the unfolded protein response (UPR).[1] In the tumor microenvironment, chronic endoplasmic reticulum (ER) stress can lead to T-cell exhaustion and resistance to immune checkpoint inhibitors. Preclinical evidence suggests that by inhibiting GRP78, IT-139 can mitigate this stress response, thereby enhancing the anti-tumor efficacy of checkpoint inhibitors such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies.[2] This document provides an overview of the preclinical rationale, experimental protocols, and potential signaling pathways involved in the combination therapy of IT-139 with immune checkpoint inhibitors.

Mechanism of Action

IT-139's primary mechanism of action is the suppression of GRP78 induction in response to cellular stress.[1] In the context of cancer immunotherapy, this has several potential downstream effects that can synergize with checkpoint blockade:

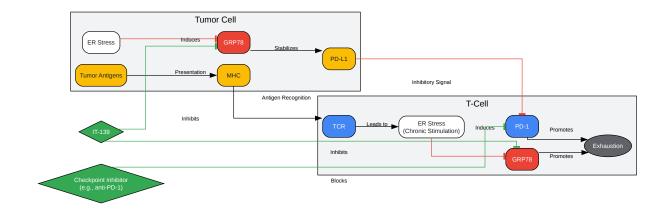
 Reversal of T-Cell Exhaustion: Chronic antigen exposure in the tumor microenvironment leads to ER stress in T-cells, contributing to an exhausted phenotype characterized by high expression of inhibitory receptors like PD-1 and CTLA-4. By inhibiting GRP78, IT-139 is



proposed to alleviate this ER stress, shifting T-cells from an exhausted state to a more potent, non-exhausted effector state.

- Enhanced T-Cell Effector Function: Preclinical studies have indicated that the combination of IT-139 with checkpoint inhibitors promotes early differentiation of tumor-infiltrating lymphocytes (TILs), leading to a more robust anti-tumor immune response.
- Modulation of PD-L1 Expression: Recent research has shown that GRP78 can interact with and stabilize PD-L1, a key ligand for the inhibitory receptor PD-1. Inhibition of GRP78 may, therefore, lead to reduced PD-L1 levels on tumor cells, further enhancing the efficacy of anti-PD-1/PD-L1 therapies.

The following diagram illustrates the proposed signaling pathway for IT-139's synergistic effect with checkpoint inhibitors.



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Proposed mechanism of IT-139 and checkpoint inhibitor synergy.



Preclinical Data Summary

While detailed quantitative data from preclinical studies of IT-139 in combination with checkpoint inhibitors are not extensively published in peer-reviewed literature, press releases from Intezyne Technologies regarding data presented at the 2018 AACR Annual Meeting described "enhanced immune efficacy in vivo". The tables below are illustrative of the types of data that would support this conclusion, based on typical preclinical oncology studies.

Table 1: Illustrative In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model

Treatment Group	N	Mean Tumor Volume (mm³) at Day 21	Percent Tumor Growth Inhibition (%)
Vehicle Control	10	1500 ± 250	-
IT-139	10	1100 ± 200	26.7
Anti-PD-1	10	950 ± 180	36.7
IT-139 + Anti-PD-1	10	400 ± 100	73.3

Table 2: Illustrative Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Treatment Group	% CD8+ of CD45+ Cells	% CD8+ Ki67+ of CD8+ Cells	% CD4+ FoxP3+ (Treg) of CD4+ Cells	CD8+/Treg Ratio
Vehicle Control	8.5 ± 1.5	5.2 ± 1.1	25.8 ± 3.2	0.33
IT-139	12.1 ± 2.0	10.5 ± 2.5	22.1 ± 2.8	0.55
Anti-PD-1	15.3 ± 2.5	18.9 ± 3.1	18.5 ± 2.5	0.83
IT-139 + Anti-PD- 1	25.6 ± 3.1	35.7 ± 4.5	12.3 ± 1.9	2.08

Experimental Protocols

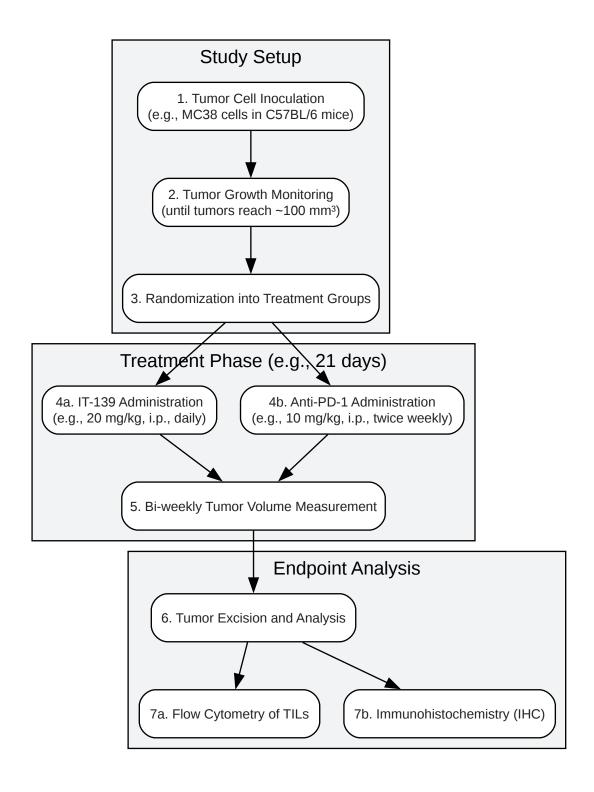


The following are detailed protocols for key experiments to evaluate the synergistic anti-tumor effects of IT-139 in combination with checkpoint inhibitors.

In Vivo Combination Therapy Study in a Syngeneic Mouse Model

This protocol outlines a typical in vivo study to assess the efficacy of IT-139 combined with an anti-PD-1 antibody.





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Workflow for in vivo combination therapy study.

Materials:



- Syngeneic mouse tumor cell line (e.g., MC38, CT26)
- 6-8 week old female mice (e.g., C57BL/6 for MC38, BALB/c for CT26)
- IT-139 (formulated for in vivo use)
- In vivo grade anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- Isotype control antibody
- Sterile PBS
- Calipers
- Standard cell culture and animal handling equipment

Procedure:

- Tumor Cell Inoculation: Subcutaneously inject 1 x 10 6 tumor cells in 100 μ L of sterile PBS into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization: When tumors reach an average volume of approximately 100 mm³, randomize mice into the following treatment groups (n=10 per group):
 - Group 1: Vehicle Control (e.g., saline, i.p., daily) + Isotype Control (i.p., twice weekly)
 - o Group 2: IT-139 (e.g., 20 mg/kg, i.p., daily) + Isotype Control
 - Group 3: Vehicle Control + Anti-PD-1 (e.g., 10 mg/kg, i.p., twice weekly)
 - Group 4: IT-139 + Anti-PD-1
- Treatment Administration: Administer treatments as per the randomized groups for a predefined period (e.g., 21 days).



- Tumor Measurement and Survival: Continue to measure tumor volume twice weekly. Monitor animal health and body weight. Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study.
- Endpoint Analysis: At the end of the study, or when tumors reach the endpoint, euthanize
 mice and excise tumors for further analysis.

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

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- Excised tumors
- Tumor dissociation kit
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Cell strainers (70 μm)
- Red blood cell lysis buffer
- FACS buffer (PBS + 2% FBS)
- Fc block (anti-CD16/32)
- Fluorescently conjugated antibodies for T-cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Ki67, PD-1, TIM-3, LAG-3)
- Live/dead stain
- · Flow cytometer

Procedure:



- Tumor Dissociation: Process excised tumors into single-cell suspensions using a tumor dissociation kit according to the manufacturer's instructions.
- Cell Staining: a. Resuspend cells in FACS buffer and perform a cell count. b. Stain cells with a live/dead marker. c. Block Fc receptors with anti-CD16/32 antibody. d. Stain for surface markers (CD45, CD3, CD4, CD8, PD-1, TIM-3, LAG-3) by incubating with the antibody cocktail for 30 minutes at 4°C. e. For intracellular staining (FoxP3, Ki67), fix and permeabilize the cells according to the manufacturer's protocol for the transcription factor staining buffer set. f. Incubate with intracellular antibodies for 30 minutes at 4°C. g. Wash cells and resuspend in FACS buffer.
- Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify the different immune cell populations.

Conclusion

The combination of IT-139 with checkpoint inhibitors represents a promising strategy to overcome immunotherapy resistance. By targeting the UPR master regulator GRP78, IT-139 may alleviate T-cell exhaustion and enhance the anti-tumor immune response. The protocols outlined above provide a framework for the preclinical evaluation of this combination therapy. Further research is warranted to fully elucidate the quantitative benefits and detailed immunological mechanisms of this therapeutic approach.

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